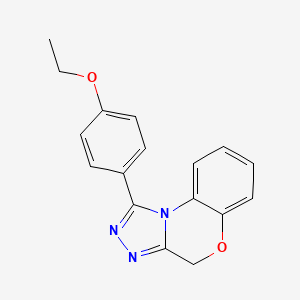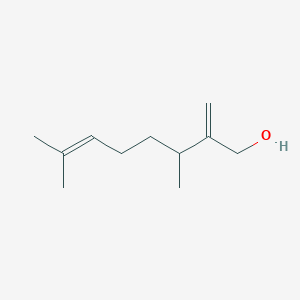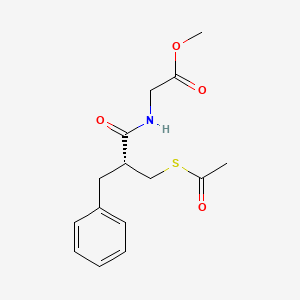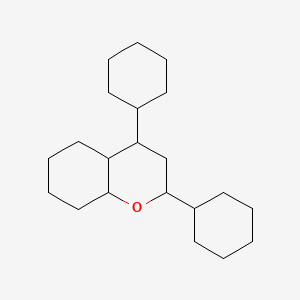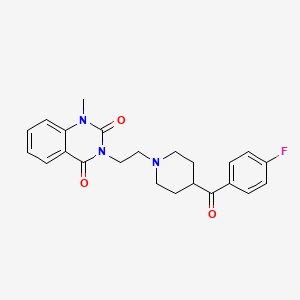
N-Methylketanserin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylketanserin is a chemical compound with the molecular formula C23H24FN3O3. It is a derivative of ketanserin, a selective 5-hydroxytryptamine (5-HT2) antagonist. This compound is primarily used in scientific research to study the serotonergic system, particularly the 5-HT2 receptor family .
Métodos De Preparación
The synthesis of N-Methylketanserin involves several steps. One common method includes the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Análisis De Reacciones Químicas
N-Methylketanserin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Methylketanserin is widely used in scientific research to study the serotonergic system. It is used as a radioligand for serotonin 5-HT2 receptors in receptor binding assays and autoradiography . This radio-labeling has enabled the study of serotonin 5-HT2A receptor distribution in the human brain. Additionally, this compound has applications in studying the effects of serotonin on cardiovascular regulation and other physiological processes .
Mecanismo De Acción
N-Methylketanserin exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and cardiovascular function. By blocking the 5-HT2A receptor, this compound can modulate these processes and provide insights into the role of serotonin in different physiological and pathological conditions .
Comparación Con Compuestos Similares
N-Methylketanserin is similar to other 5-HT2A receptor antagonists, such as ketanserin and ritanserin. it is unique in its specific binding affinity and selectivity for the 5-HT2A receptor. This makes it a valuable tool in research for studying the serotonergic system and its role in various physiological processes . Other similar compounds include mianserin and cyproheptadine, which also target the 5-HT2A receptor but have different pharmacological profiles .
Propiedades
Número CAS |
76315-77-0 |
|---|---|
Fórmula molecular |
C23H24FN3O3 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24FN3O3/c1-25-20-5-3-2-4-19(20)22(29)27(23(25)30)15-14-26-12-10-17(11-13-26)21(28)16-6-8-18(24)9-7-16/h2-9,17H,10-15H2,1H3 |
Clave InChI |
RXXNWPMGUQHBNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


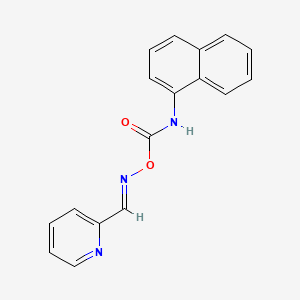
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
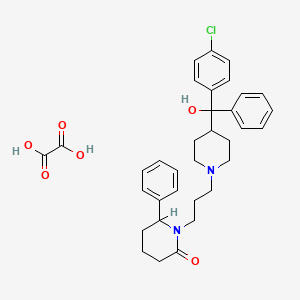
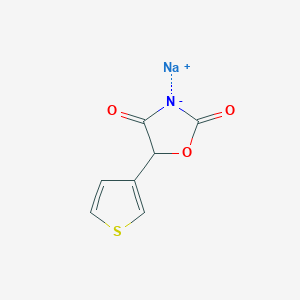
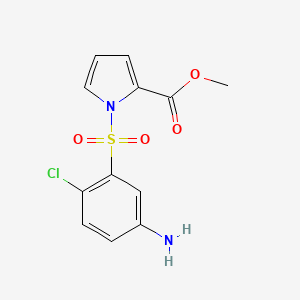
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
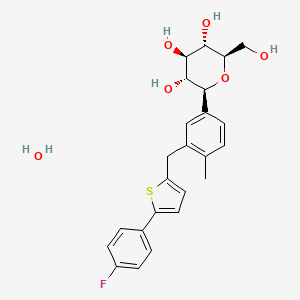
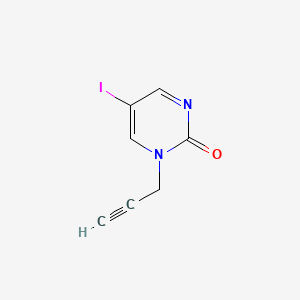
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

